molecular formula C12H13BrO2 B2921034 Methyl 3-(4-bromophenyl)cyclobutanecarboxylate CAS No. 1451085-08-7

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate

Cat. No.: B2921034
CAS No.: 1451085-08-7
M. Wt: 269.138
InChI Key: BCNPYQCFSBDXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is an organic compound with the molecular formula C12H13BrO2. It is a cyclobutanecarboxylate ester, where the cyclobutane ring is substituted with a 4-bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-(4-substituted phenyl)cyclobutanecarboxylates.

    Reduction Reactions: The major product is 3-(4-bromophenyl)cyclobutanemethanol.

    Oxidation Reactions: Products include 3-(4-bromophenyl)cyclobutanone.

Scientific Research Applications

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)cyclobutanecarboxylate
  • Methyl 3-(4-fluorophenyl)cyclobutanecarboxylate
  • Methyl 3-(4-methylphenyl)cyclobutanecarboxylate

Uniqueness

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNPYQCFSBDXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask was placed trifluoroacetic acid (12 L), methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (2330 g, 8.17 mol, 1.00 equiv), followed by the addition of Et3SiH (3556 g, 30.58 mol, 5.00 equiv) dropwise with stirring at 10-25° C. The resulting solution was stirred at room temperature for 0.5 h, concentrated under vacuum, diluted with 8 L of H2O and extracted with 1×8 L of ethyl acetate. The organic layers were combined, washed with 1×3 L of saturated aqueous sodium bicarbonate and 1×2 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 2175 g (crude) of methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate as an orange oil.
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
2330 g
Type
reactant
Reaction Step One
Quantity
3556 g
Type
reactant
Reaction Step One

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